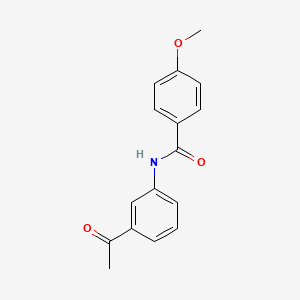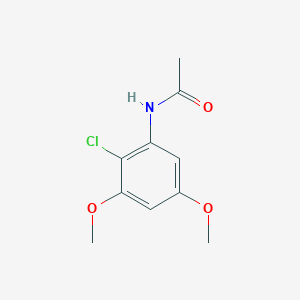![molecular formula C16H23NO2S B2730697 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 1041870-96-5](/img/structure/B2730697.png)
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with a carboxylic acid group, a dimethyl group, and a phenyl group with an isobutyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-(2-methylpropyl)benzaldehyde and cysteine in the presence of an acid catalyst can lead to the formation of the thiazolidine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A related compound with a similar thiazolidine ring structure but different substituents.
5-Methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid: Another thiazolidine derivative with a phenyl group and a carboxylic acid group.
Uniqueness
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethyl and isobutyl groups may influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5,5-dimethyl-2-[4-(2-methylpropyl)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-10(2)9-11-5-7-12(8-6-11)14-17-13(15(18)19)16(3,4)20-14/h5-8,10,13-14,17H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVWZNBFYPVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2730615.png)
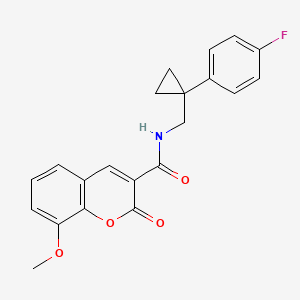
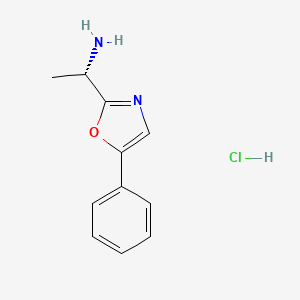
![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
![4-(diethylsulfamoyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730622.png)
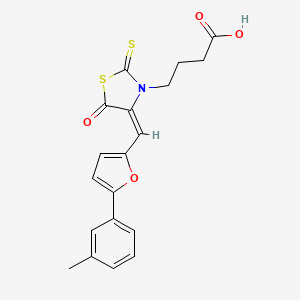
![N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2730625.png)
![2-[2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]acetic acid](/img/structure/B2730628.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)
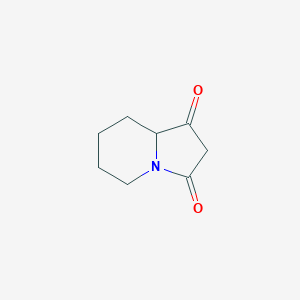
![[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-amine hydrochloride](/img/new.no-structure.jpg)
